N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE, also known as N4-Acetylsulfamethoxazole, is a compound with the molecular formula C12H13N3O4S and a molecular weight of 295.31 g/mol . This compound is a derivative of sulfamethoxazole, an antibiotic commonly used to treat bacterial infections . This compound is primarily used as an analytical standard and reference material in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE involves the reaction of 4-aminobenzenesulfonamide with 3-amino-5-methylisoxazole under specific conditions . The reaction typically occurs in the presence of acetic anhydride, which facilitates the acetylation process . The reaction conditions include maintaining a temperature range of 0-5°C and using a solvent such as chloroform or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Substitution: Various nucleophiles such as amines, thiols; reaction conditions include solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its role as a metabolite of sulfamethoxazole. Sulfamethoxazole inhibits the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death . The molecular targets include the dihydropteroate synthase enzyme and the folic acid synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfisomezole: Another sulfonamide antibiotic with a similar structure.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N-{4-[(12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific structural modifications, which enhance its stability and analytical properties . Unlike its parent compound sulfamethoxazole, this derivative is primarily used in analytical and research applications rather than as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(1,2-oxazol-3-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8(15)12-9-2-4-10(5-3-9)19(16,17)14-11-6-7-18-13-11/h2-7H,1H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNZKYCMQNIMQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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